molecular formula C20H21N3O2 B2830246 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone CAS No. 1334369-37-7

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone

カタログ番号 B2830246
CAS番号: 1334369-37-7
分子量: 335.407
InChIキー: LVSPXKSTYGWFBJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone, also known as BIA 10-2474, is a small molecule inhibitor of fatty acid amide hydrolase (FAAH). It was developed as a potential treatment for pain and anxiety disorders. However, during clinical trials in 2016, a serious adverse event occurred which led to the death of one participant and severe neurological damage in four others. This incident raised concerns about the safety of BIA 10-2474 and highlighted the need for further research into its mechanism of action and potential side effects.

作用機序

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone 10-2474 is a selective inhibitor of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, this compound 10-2474 can increase levels of endocannabinoids and enhance their therapeutic effects. However, the exact mechanism of action of this compound 10-2474 is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
In preclinical studies, this compound 10-2474 has been shown to increase levels of endocannabinoids in the brain and spinal cord, leading to reduced pain and anxiety. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models. However, the adverse event in the clinical trial has raised concerns about potential side effects of this compound 10-2474 and the need for further studies on its safety and efficacy.

実験室実験の利点と制限

One advantage of 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone 10-2474 is its selectivity for FAAH, which allows for targeted modulation of endocannabinoid signaling. However, its potential side effects and the lack of understanding of its mechanism of action are limitations for lab experiments. Further studies are needed to fully understand the effects of this compound 10-2474 and its potential for therapeutic use.

将来の方向性

1. Further investigation of the mechanism of action of 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone 10-2474 to better understand its effects on endocannabinoid signaling and potential side effects.
2. Development of safer and more effective FAAH inhibitors for the treatment of pain and anxiety disorders.
3. Exploration of the potential of this compound 10-2474 for the treatment of other conditions, such as inflammation and cognitive impairment.
4. Investigation of the role of endocannabinoids in the development and progression of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
5. Development of new methods for the delivery of FAAH inhibitors to enhance their efficacy and reduce potential side effects.

合成法

The synthesis of 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone 10-2474 involves several steps, including the reaction of 2-aminobenzimidazole with 3-bromopropionyl chloride to form 3-(1H-benzo[d]imidazol-2-yl)propionyl chloride. This intermediate is then reacted with 4-ethoxyphenylmagnesium bromide to form the corresponding ketone, which is further reduced to this compound 10-2474.

科学的研究の応用

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone 10-2474 has been studied extensively in preclinical models as a potential treatment for pain and anxiety disorders. It has been shown to increase levels of endocannabinoids, which are natural compounds in the body that can help to reduce pain and anxiety. However, the adverse event in the clinical trial has led to a pause in the development of this compound 10-2474 for human use.

特性

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-2-25-16-9-7-14(8-10-16)11-19(24)23-12-15(13-23)20-21-17-5-3-4-6-18(17)22-20/h3-10,15H,2,11-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSPXKSTYGWFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CC(C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。